TLR7 agonist 3

Übersicht

Beschreibung

TLR7 agonist 3 is a synthetic small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of TLR7 by agonists like this compound leads to the production of cytokines and chemokines, which play a crucial role in antiviral and antitumor immunity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 3 involves multiple steps, including the introduction of a triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon. This is achieved using triazolyl click chemistry. The reaction conditions typically involve the use of chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TLR7-Agonist 3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Alkylhalogenide und Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

The compound TLR7 agonists have diverse applications, primarily centered on their ability to stimulate the immune system. Toll-like receptor 7 (TLR7) agonists are being evaluated clinically as new therapies for solid tumors . TLR7 agonists augment immune activity and have potential for the treatment of chronic hepatitis B virus (HBV) infection .

Scientific Research Applications

Cancer Immunotherapy: TMDU researchers have explored the use of TLR7 agonists in cancer immunotherapy . Systemic administration of low-dose resiquimod is useful as a companion drug with PD-1/PD-L1 blockade therapy . This combination may have great potential to eradicate tumors, especially in immunosuppressive tumors with abundant regulatory T cell infiltration .

- Resiquimod: In a melanoma mouse model, tumor volume was reduced by resiquimod (TLR7 agonist), and the effect was enhanced when combined with a PD-L1 blocker .

- MBS8: MBS8 (TLR7/8 agonist) demonstrated anti-cancer activity, leading to the elimination of tumors in syngeneic mouse models .

- Guretolimod (DSP-0509): This TLR7 agonist, under evaluation in a clinical study (NCT03416335), showed significant tumor reduction in mice . The adaptive immune response was initiated, as evidenced by the generation of tumor-specific CD8+ T cells .

Treatment of Chronic Hepatitis B Virus (HBV) Infection: TLR7 agonists have the potential for the treatment of chronic HBV infection . RO7020531, an oral prodrug of a TLR7 agonist, is in clinical development as part of a curative regimen against chronic hepatitis B .

- RO7020531: A study assessed the safety and tolerability of RO7020531 (also called RG7854), a prodrug of the TLR7 agonist RO7011785, in healthy volunteers and patients with chronic HBV infection . All tested doses of RO7020531 were safe and had acceptable tolerability in healthy volunteers and patients .

Autoimmune Diseases: Aberrant activation of TLR7 has been implicated in several autoimmune diseases .

- Cpd-7: Researchers have developed potent TLR7-specific antagonists via the modification of TLR7 agonists . Oral administration of Cpd-7 can protect lupus-prone mice against deadly autoimmunity . Treatment with Cpd-7 resulted in a significant decrease in proteinuria in a dose-dependent manner compared to vehicle control and prevented death in all mice that received either dose .

Adjuvant for Vaccines: TLR7 agonists are used as adjuvants to enhance the immune response to vaccines .

- TLR7-Nanoparticle Adjuvant: A polymeric Toll-like receptor 7 agonist nanoparticle (TLR7-NP) adjuvant enhances lymph node targeting and leads to persistent activation of immune cells . Compared to TLR7–alum, TLR7-NP showed a 5.5- to 27.8-fold increase in the cellular uptake in the vast majority of APCs in dLNs, including B cells, DCs, macrophages, and Ly6C .

Clinical Trials

Wirkmechanismus

TLR7 agonist 3 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and pro-inflammatory cytokines. These molecules play a crucial role in antiviral and antitumor immunity .

Vergleich Mit ähnlichen Verbindungen

Imiquimod: Another TLR7 agonist used in the treatment of skin conditions such as genital warts and basal cell carcinoma.

Resiquimod: A dual TLR7/8 agonist used in research and clinical trials for its immunomodulatory properties.

SM360320: A purine-like TLR7 agonist with similar immunostimulatory effects.

Uniqueness of TLR7 Agonist 3: this compound is unique in its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .

Biologische Aktivität

Toll-like receptors (TLRs) are pivotal components of the innate immune system, playing a crucial role in recognizing pathogens and initiating immune responses. Among them, TLR7 is particularly important for detecting single-stranded RNA viruses and is a target for therapeutic agents designed to enhance immune responses. This article focuses on the biological activity of TLR7 agonist 3, examining its mechanisms, effects on various cell types, and potential therapeutic applications.

TLR7 agonists, including this compound, activate signaling pathways that lead to the production of pro-inflammatory cytokines. Upon binding to TLR7, these agonists induce the recruitment of MyD88, which subsequently activates downstream signaling cascades involving NF-κB and IRF7. This results in the expression of type I interferons (IFN-α) and other cytokines such as TNF-α and IL-12, which are critical for antiviral immunity and the activation of adaptive immune responses .

Cytokine Production

This compound has been shown to significantly enhance the production of key cytokines in various immune cell types:

- Plasmacytoid Dendritic Cells (pDCs) : These cells are primarily responsible for producing IFN-α upon TLR7 activation. Studies indicate that this compound effectively stimulates pDCs to secrete high levels of IFN-α, contributing to antiviral responses .

- Monocytes and Myeloid Dendritic Cells (mDCs) : While pDCs predominantly produce IFN-α, mDCs respond by producing IL-12 and TNF-α when stimulated with TLR7 agonists. This differential response underscores the importance of TLR7 in shaping the immune landscape during infections .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been observed that TLR7 activation can enhance the efficacy of chemotherapy by augmenting tumor immunogenicity. In murine models, treatment with TLR7 agonists led to reduced tumor growth rates and increased survival times . The mechanism involves not only direct effects on tumor cells but also the modulation of the tumor microenvironment through enhanced immune cell infiltration.

Case Studies

- Melanoma Treatment : In a study involving melanoma-bearing mice, administration of this compound resulted in significant tumor regression. The mechanism was linked to enhanced autophagy and apoptosis in tumor cells, highlighting its role as a potential radiosensitizer in combination therapies .

- Chronic Viral Infections : Clinical trials have explored the use of TLR7 agonists in treating chronic hepatitis B virus (HBV) infections. Results indicated that patients receiving TLR7 agonist therapy exhibited increased viral clearance rates and improved liver function tests compared to placebo groups .

Data Table: Cytokine Production Induced by this compound

| Cell Type | Cytokine Produced | Response Level |

|---|---|---|

| Plasmacytoid DCs | IFN-α | High |

| Myeloid DCs | IL-12 | Moderate |

| Monocytes | TNF-α | Moderate |

| B cells | IgG | Variable |

Eigenschaften

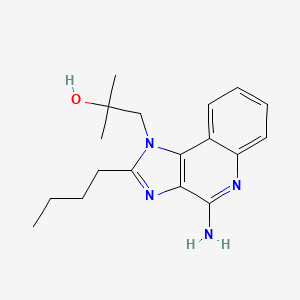

IUPAC Name |

1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVQUOQRHRGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.